
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their unique chemical properties and wide range of applications in various fields. This compound is particularly notable for its potential use in medicinal chemistry, where it has been investigated for its biological activities and therapeutic potential.
Méthodes De Préparation
The synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step processThis reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazoles .
In an industrial setting, the synthesis can be scaled up using continuous flow conditions, which offer advantages such as improved safety, better control over reaction parameters, and higher yields. For example, a practical flow synthesis method using copper-on-charcoal as a heterogeneous catalyst has been developed to produce a variety of substituted 1,2,3-triazoles .
Analyse Des Réactions Chimiques
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Applications De Recherche Scientifique
While specific, detailed case studies and data tables for the applications of "1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid" are not available within the provided search results, the available literature does offer insights into its synthesis, properties, and related compounds.
Overview
this compound is a chemical compound with the molecular formula and a molecular weight of 239.18 . It is also known by other names, including CGP-47292 and 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid .
Synthesis and Preparation
The search results mention the synthesis of related compounds, such as 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, which is prepared from 2,6-difluorobenzyl azide via the formation of this compound .
Applications and Research
- As an intermediate: this compound is used as a building block for synthesizing other compounds .
- Related Triazole Derivatives: Research indicates that novel compounds derived from this compound are being explored for their potential as glycogen phosphorylase inhibitors .
- Epilepsy Treatment: The related compound 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is described as having valuable pharmacological properties and can be used as an antiepileptic . Crystal modification A of this compound is specified for use in the treatment of epilepsy and related conditions .
Properties and Characteristics
- Molecular Weight: The compound has a molecular weight of 239.18 g/mol .
- Physical State: It is stored sealed in a dry room at room temperature .
- Hazard Information: The compound is labeled with hazard statements indicating that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of specific molecular targets and pathways. For instance, in the context of its use as an intermediate in the synthesis of rufinamide, the compound is thought to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability .
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid group.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical behavior and biological activity.
Activité Biologique
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. It belongs to the class of 1,2,3-triazoles, which are known for diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 239.18 g/mol
- CAS Number : 166196-11-8
Antiepileptic Properties
The compound has been investigated for its antiepileptic effects. Research indicates that it can be used in the treatment of epilepsy and related subindications. The mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the brain .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of 1H-1,2,3-triazoles exhibit significant anti-inflammatory activities. Specifically, compounds similar to this compound have demonstrated the ability to inhibit nitric oxide (NO) production in models of lipopolysaccharide-induced inflammation. This suggests potential applications in treating inflammatory conditions .
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been explored. The compound has been shown to protect against oxidative stress by reducing reactive oxygen species (ROS) production in cellular models . This activity is particularly relevant in neuroprotective strategies against neurodegenerative diseases.
In Silico Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammatory responses and neuronal signaling pathways .
Study on Antiepileptic Activity
A comprehensive study highlighted the efficacy of this compound in a rat model for epilepsy. The results showed a significant reduction in seizure frequency compared to control groups. The study concluded that this compound could serve as a promising candidate for further development in epilepsy pharmacotherapy .
Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of triazole derivatives using rat mesangial cells (RMCs). The study demonstrated that treatment with these compounds significantly reduced TNF-α-induced inflammation by inhibiting iNOS expression and NO production. This highlights their potential role in managing renal inflammatory diseases .
Neuroprotective Effects
Research into the neuroprotective effects of triazole compounds found that they could effectively mitigate oxidative stress and inflammation associated with neurodegenerative disorders. The administration of these compounds resulted in improved cognitive function in animal models subjected to scopolamine-induced memory impairment .
Summary of Biological Activities
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-11-8 | |
Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP-47292 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-47292 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid synthesized?
A: This compound is synthesized through a multi-step process. First, 2,6-difluorobenzylhalide (where the halogen can be chlorine, bromine, or iodine) reacts with azide to form 2-(azidomethyl)-1,3-difluorobenzene. This intermediate then reacts with methyl propiolate to produce this compound. []
Q2: Why is understanding the metabolism of Rufinamide important?
A: Understanding Rufinamide's metabolic pathway is crucial for assessing potential drug-drug interactions. Research indicates that human carboxylesterase 1 (hCE1) plays a primary role in Rufinamide hydrolysis. [] This finding is significant as co-administration with drugs that inhibit hCE1 could lead to increased Rufinamide levels in the body.
Q3: Can you explain the interaction between Rufinamide and Valproate?
A: Studies show that Valproate, another antiepileptic drug, and its metabolite Valproyl-CoA, inhibit hCE1 activity. [] This inhibition can reduce the hydrolysis of Rufinamide, potentially leading to elevated Rufinamide levels and altered therapeutic effects when the drugs are co-administered.
Q4: Does the hydrolysis product of Rufinamide, CGP 47292, interact with carboxylesterases?
A: Interestingly, research indicates that CGP 47292, the product of Rufinamide hydrolysis, does not significantly inhibit carboxylesterases. [] This suggests that CGP 47292 is unlikely to contribute to drug-drug interactions involving carboxylesterase activity.
Q5: Does the glucuronide form of CGP 47292 interact with human carboxylesterases?
A: Research indicates that CGP 47292-β-d-glucuronide, the glucuronide form of the Rufinamide hydrolysis product, does not significantly inhibit human carboxylesterases 1 (hCES1) and 2 (hCES2). [, ] This suggests that CGP 47292-β-d-glucuronide is unlikely to contribute to drug-drug interactions involving these enzymes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.